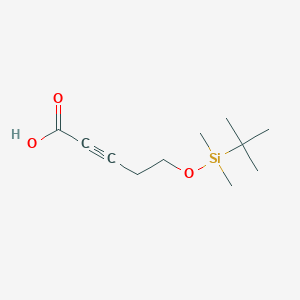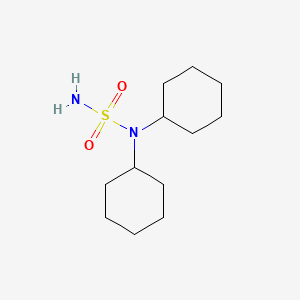
N,N-dicyclohexylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dicyclohexylsulfamide: is an organic compound with the molecular formula C12H24N2O2S . It is a sulfamide derivative characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-dicyclohexylsulfamide can be synthesized through the condensation reaction of sodium cyclamate in the solid state. This process involves heating sodium cyclamate, which promotes the formation of the desired sulfamide compound .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production by controlling reaction conditions such as temperature and pressure to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dicyclohexylsulfamide undergoes various chemical reactions, including nucleophilic substitution reactions (SN1 and SN2), oxidation, and reduction reactions .
Common Reagents and Conditions:
Nucleophilic Substitution Reactions: These reactions often involve the use of solvents with specific properties such as dielectric constant and hydrogen-bonding ability.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, leading to the formation of various reduced products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield substituted sulfamides, while oxidation and reduction reactions produce oxidized or reduced derivatives of this compound .
Applications De Recherche Scientifique
N,N-dicyclohexylsulfamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It has demonstrated anxiolytic and anticonvulsant activities, making it a potential candidate for the development of drugs targeting the central nervous system.
Biological Research: The compound’s ability to interact with the benzodiazepine binding site of the GABAA receptor suggests its potential use in studying neurological disorders and developing therapeutic agents.
Industrial Applications: this compound is used in the production of various industrial chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N-dicyclohexylsulfamide involves its interaction with specific molecular targets, such as the benzodiazepine binding site of the GABAA receptor. This interaction leads to anxiolytic and anticonvulsant effects by modulating the activity of the receptor and influencing neurotransmitter release in the central nervous system .
Comparaison Avec Des Composés Similaires
N,N-diphenethylsulfamide: Another sulfamide derivative with similar anxiolytic and anticonvulsant activities.
N,N-dimethylsulfamide: A structurally related compound with different chemical properties and applications.
Uniqueness: N,N-dicyclohexylsulfamide is unique due to its specific interaction with the benzodiazepine binding site of the GABAA receptor, which distinguishes it from other sulfamide derivatives. Its unique chemical structure also contributes to its distinct physical and chemical properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H24N2O2S |
|---|---|
Poids moléculaire |
260.40 g/mol |
Nom IUPAC |
[cyclohexyl(sulfamoyl)amino]cyclohexane |
InChI |
InChI=1S/C12H24N2O2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,13,15,16) |
Clé InChI |
BCXPMVBVPKVCID-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)

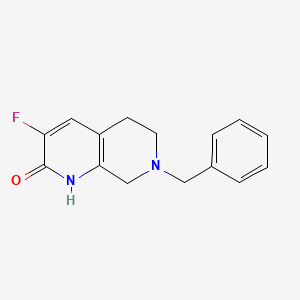
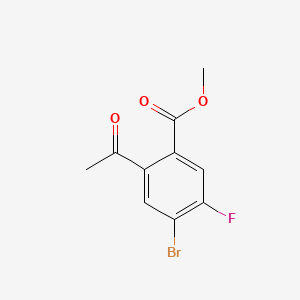
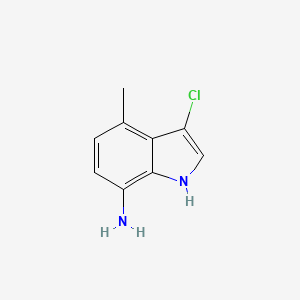
![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)


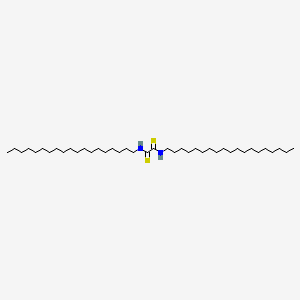
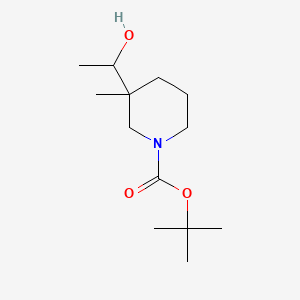
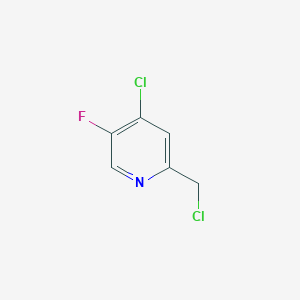
![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)
